![molecular formula C8H11Br B3013850 (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene CAS No. 16002-25-8](/img/structure/B3013850.png)
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene” is a type of saturated bicyclic structure . These structures are incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes, which are similar to the compound , are playing an increasingly important role in the field of bio-active compounds .
Synthesis Analysis
The synthesis of these types of compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis
The molecular structure of “(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene” is likely to be complex due to its bicyclic nature. The compound is part of the bicyclo[2.2.1]hept-2-ene family .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite diverse. For instance, a photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . Another reaction involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Wissenschaftliche Forschungsanwendungen
Polymerization Applications
Polymer Synthesis : This compound is utilized in the synthesis of cycloaliphatic polyolefins via Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives. These polymers have functional groups and are obtained from monomers like bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives (Mathew et al., 1996).
Photoresist Materials : Alicyclic polymers derived from compounds similar to (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene, like 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, have been synthesized for applications as 193 nm photoresist materials. These materials are synthesized through various polymerization techniques, including free radical and Pd(II)-catalyzed addition (Okoroanyanwu et al., 1998).
Synthesis of Novel Compounds
Synthesis of Carbocyclic Nucleoside Analogues : The compound is used as a chiral building block in the formal synthesis of aristeromycin, an antiviral antibiotic. This demonstrates its utility in synthesizing complex molecules with potential pharmaceutical applications (Helmchen et al., 1993).
Creation of Carbasugar Derivatives : Enzymatic resolution of related compounds leads to the synthesis of carbasugar derivatives, which are valuable in various chemical synthesis pathways. These compounds demonstrate the versatility of bicyclo[2.2.1]hept-2-ene derivatives in creating novel, useful molecules (Gümüş & Tanyeli, 2010).
Crystallographic and Molecular Studies
Molecular Structure Analysis : X-ray crystallography and molecular mechanics studies have been conducted on derivatives of bicyclo[2.2.1]hept-5-ene, aiding in the understanding of their molecular structures and stereochemistry. Such studies are crucial for the design of new molecules and materials (Pinkerton et al., 1993).
Hydrogen-Bonding Properties : Studies on the resolution, absolute configuration, and hydrogen-bonding properties of related bicyclo[2.2.1]heptan derivatives have been conducted, highlighting the compound's role in understanding molecular interactions and configurations (Plettner et al., 2005).
Zukünftige Richtungen
The future directions in the research and application of these types of compounds seem promising. They are playing an increasingly important role in the field of bio-active compounds . The development of new synthesis methods and the exploration of new chemical spaces are areas of ongoing research .
Eigenschaften
IUPAC Name |
(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDJEPZLSGMJSM-CSMHCCOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene | |
CAS RN |
16002-25-8 |
Source


|
| Record name | rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

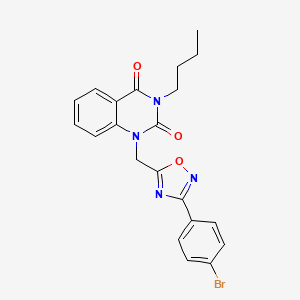
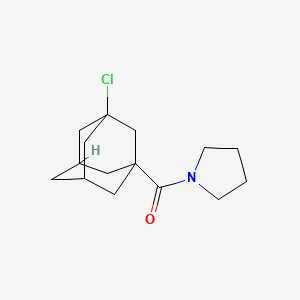
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)
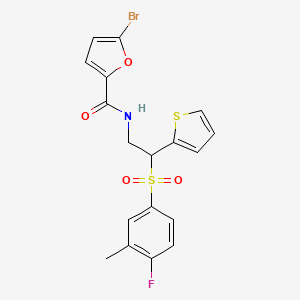
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)
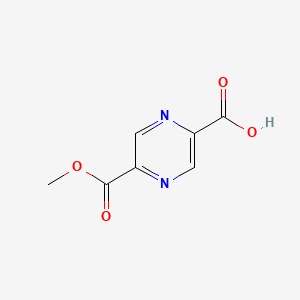
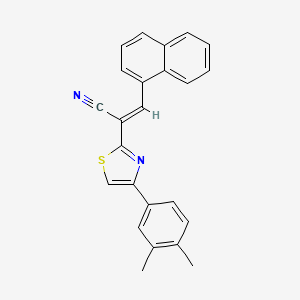
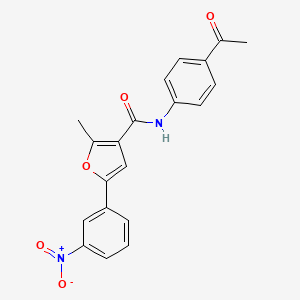
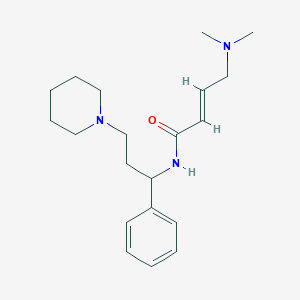
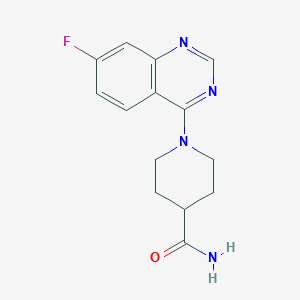
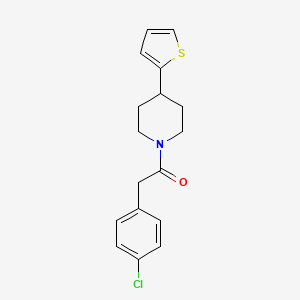
![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)